

Preparing MAK683 Stock Solutions for Preclinical Research

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Compound of Interest

Compound Name: Mak683-CH₂CH₂COOH

Cat. No.: B11928728

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of stock solutions of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).^{[1][2]} Accurate preparation and storage of MAK683 stock solutions are critical for ensuring reproducible and reliable results in preclinical cancer research. This guide outlines the necessary materials, step-by-step procedures for preparing solutions for both in vitro and in vivo applications, and best practices for storage and handling.

Introduction to MAK683

MAK683 is a small molecule inhibitor that targets the EED subunit of PRC2, a key epigenetic regulator frequently dysregulated in various cancers.^{[1][2]} By binding to the H3K27me₃-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me₃).^{[1][3]} This modulation of a critical epigenetic mark results in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in PRC2-dependent cancers.^{[1][4]} Given its potent activity, with IC₅₀ values in the nanomolar range, precise preparation of MAK683 solutions is paramount for experimental success.^{[5][6]}

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of MAK683 is essential for its proper handling and solution preparation.

Property	Value	Source
Molecular Weight	376.39 g/mol	[5]
Formula	C ₂₀ H ₁₇ FN ₆ O	[5]
Appearance	White to off-white solid	[5]
CAS Number	1951408-58-4	[5]
Solubility (DMSO)	Up to 40 mg/mL (106.27 mM)	[5]
Solubility (DMSO)	Up to 12.5 mg/mL (33.21 mM)	[7]

Note: Solubility can be affected by the purity of the compound and the quality of the solvent. It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of MAK683.[5][7] The use of ultrasonic treatment may be required to fully dissolve the compound.[5]

Experimental Protocols

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.

Materials:

- MAK683 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Ultrasonic water bath
- Calibrated pipettes

Protocol:

- Equilibrate the MAK683 powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of MAK683 powder using a calibrated analytical balance.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM). Refer to the table below for common stock concentrations.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.[\[5\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[\[8\]](#)
- Store the aliquots as recommended in the storage section.

Stock Solution Preparation Table (for DMSO):

Desired Concentration	Mass of MAK683 (for 1 mL)	Volume of DMSO	Molar Equivalent
1 mM	0.376 mg	1 mL	106.27 mM
10 mM	3.76 mg	1 mL	-
40 mg/mL	40 mg	1 mL	106.27 mM

In Vivo Formulation Preparation

For animal studies, MAK683 needs to be formulated in a vehicle suitable for administration (e.g., oral gavage or intraperitoneal injection). Below are two common formulations. Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.^[5]

Formulation 1: Suspended Solution (e.g., for oral or intraperitoneal injection)

This formulation results in a suspended solution.

Materials:

- MAK683 DMSO stock solution (e.g., 21.7 mg/mL)^[5]
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of MAK683 in DMSO as described in section 3.1.
- In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
 - 10% DMSO (from the MAK683 stock)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- For example, to prepare 1 mL of a 2.17 mg/mL final solution, add 100 µL of a 21.7 mg/mL MAK683 DMSO stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.^[5]

- Use sonication to ensure a uniform suspension.[\[5\]](#)

Formulation 2: Clear Solution (e.g., for oral administration)

This formulation results in a clear solution.

Materials:

- MAK683 DMSO stock solution (e.g., 21.7 mg/mL)[\[5\]](#)
- Corn Oil

Protocol:

- Prepare a stock solution of MAK683 in DMSO as described in section 3.1.
- In a sterile tube, add the following sequentially, ensuring thorough mixing:
 - 10% DMSO (from the MAK683 stock)
 - 90% Corn Oil
- For example, to prepare 1 mL of a ≥ 2.17 mg/mL solution, add 100 μ L of a 21.7 mg/mL MAK683 DMSO stock to 900 μ L of corn oil and mix thoroughly.[\[5\]](#)

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of MAK683.

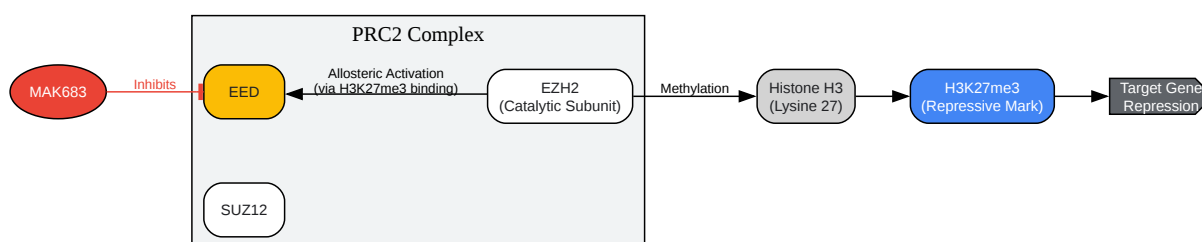
Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	[5]
4°C	2 years	[5]	
In Solvent	-80°C	2 years	[5]
-20°C	1 year	[5]	

General Recommendations:

- Protect the compound from light and moisture.[8]
- For stock solutions in solvent, it is highly recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
- Solutions for in vivo use should be prepared fresh daily.[5]

Mechanism of Action and Signaling Pathway

MAK683 functions as an allosteric inhibitor of the PRC2 complex. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.[1][4] EED contains a binding pocket that recognizes H3K27me3, a product of EZH2's methyltransferase activity. This interaction is crucial for the allosteric activation and propagation of the H3K27me3 repressive mark.[1][2] MAK683 binds to this pocket on EED, preventing its interaction with H3K27me3 and thereby disrupting the catalytic activity of the PRC2 complex.[1][3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.[2]

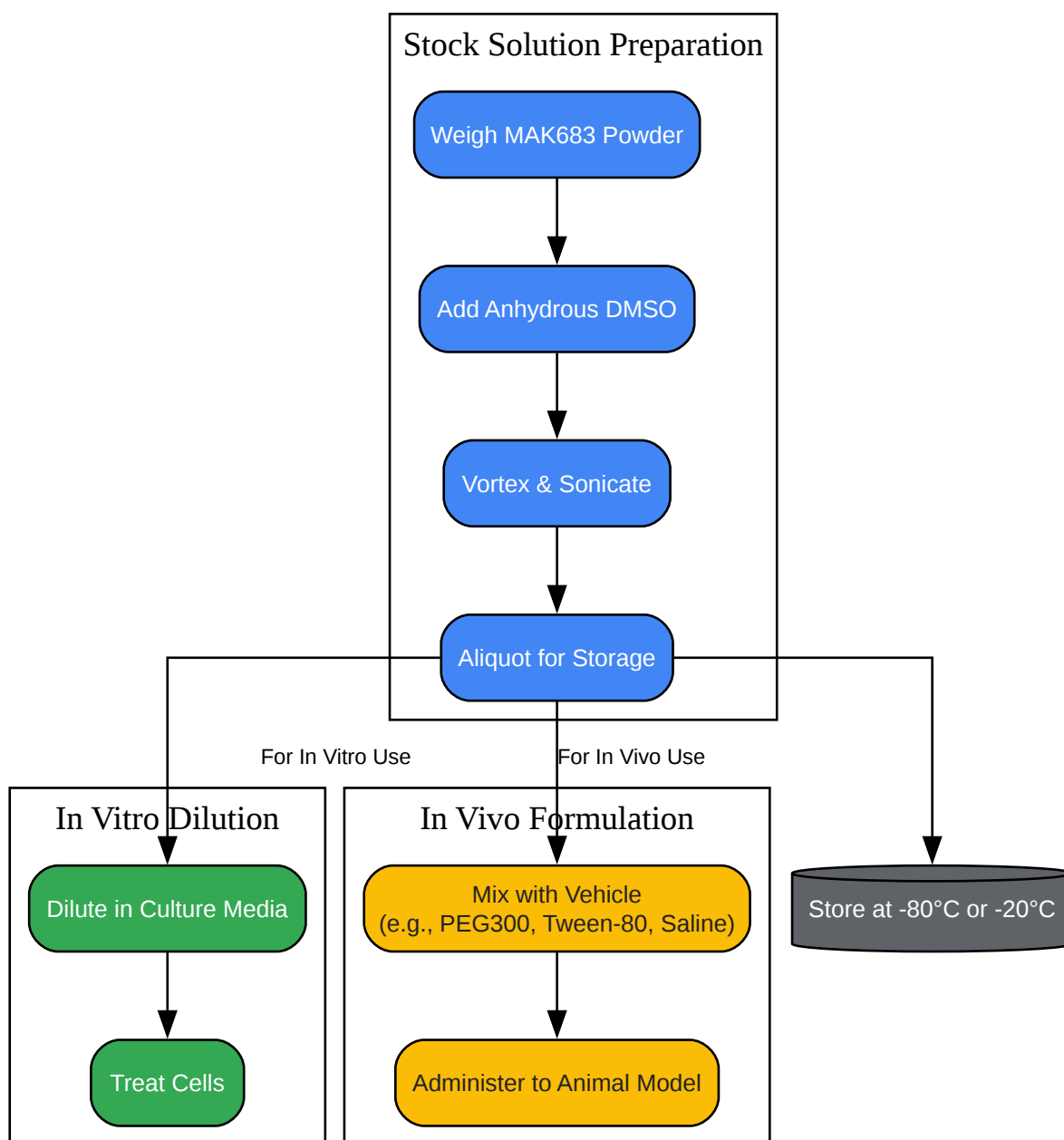


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Caption: Mechanism of action of MAK683 as an EED inhibitor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing MAK683 stock and working solutions.



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Caption: Workflow for preparing MAK683 solutions.

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